(2S)-2-amino(1,2-13C2)butanedioic acid

13C NMR Spectroscopy Metabolic Flux Analysis Neuronal Metabolism

Resolving specific metabolic fluxes, such as distinguishing between first and second turns of the TCA cycle, requires precise isotopic standards. Unlabeled or uniformly labeled aspartate fails to provide the unique NMR coupling or MS fragmentation signatures needed for accurate pathway quantification. L-Aspartic acid-1,2-13C2 solves this by delivering a defined M+2 mass shift and a diagnostic 1J1,2 coupling constant of ~50 Hz. Key supply features: - 99 atom % 13C isotopic purity for definitive tracer calibration. - Validated for GC-MS/MS positional isotopomer distribution analysis. - Bulk stock maintained for uninterrupted research program support.

Molecular Formula C4H7NO4
Molecular Weight 135.09 g/mol
Cat. No. B12056078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino(1,2-13C2)butanedioic acid
Molecular FormulaC4H7NO4
Molecular Weight135.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(=O)O
InChIInChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1,4+1
InChIKeyCKLJMWTZIZZHCS-CJQZVISGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Aspartic acid-1,2-13C2 Baseline for Metabolic Tracing


(2S)-2-amino(1,2-13C2)butanedioic acid, commonly known as L-Aspartic acid-1,2-13C2, is a stable isotope-labeled, non-essential amino acid. It belongs to the class of 13C-labeled isotopic tracers used in metabolic flux analysis, NMR spectroscopy, and mass spectrometry . This compound is distinguished from its unlabeled counterpart by the incorporation of two 13C atoms at the C1 and C2 positions, resulting in a mass shift of M+2 and an isotopic purity of 99 atom % 13C, which enables precise tracking of carbon flow through central metabolic pathways .

Workflow
13C metabolic flux analysis, NMR spectroscopy, MS isotopologue profiling
Selection
Position-specific 1,2-13C2 label with defined M+2 mass shift
Use Context
Calibration standard and tracer for TCA cycle, photosynthesis, and disease-model studies

Why L-Aspartic acid-1,2-13C2 Has No Generic Substitute


Generic substitution fails because the specific positioning of 13C labels at C1 and C2 in (2S)-2-amino(1,2-13C2)butanedioic acid is not replicated by unlabeled aspartic acid or by alternative isotopologues such as L-Aspartic acid-1,4-13C2 or L-Aspartic acid-13C4 . The 1,2-13C2 labeling pattern produces unique nuclear magnetic resonance (NMR) coupling constants (e.g., 1J1,2 = 50 Hz) and distinct mass spectrometry (MS) fragmentation signatures that are critical for resolving specific metabolic fluxes, such as distinguishing between first and second turns of the tricarboxylic acid (TCA) cycle [1]. Using an analog with a different label distribution will produce ambiguous data, preventing accurate quantification of pathway-specific activities [2].

!
Label position mismatch
1,4-13C2 or uniformly labeled aspartate yields different NMR coupling and MS fragments, may obscure TCA cycle turn resolution.
!
Unlabeled aspartate cannot substitute
Natural abundance 13C lacks diagnostic M+2 signal and specific 1J1,2 coupling required for pathway-specific analysis.
!
Isotopic purity matters
Lower enrichment (

Head-to-Head Evidence for L-Aspartic acid-1,2-13C2


NMR-Based TCA Cycle Turn Differentiation

The 1,2-13C2 isotopomer of aspartate exhibits a distinct NMR coupling constant (1J1,2 = 50 Hz) that is diagnostic of oxaloacetate derived from the second turn of the TCA cycle. This signal is absent in the spectra of unlabeled aspartate or other isotopologues, such as 3,4-13C2-aspartate (1J3,4 = 50.9 Hz) [1]. In experiments with cultured neurons, this allowed the quantification that 27% of aspartate label from [U-13C]glutamine and less than 10% from [U-13C]glutamate originated from a second TCA cycle turn [1].

NMR TCA Turn Diff.
Head-to-head
Target: 1J1,2 = 50 Hz; Comparator 1J3,4 = 50.9 Hz; unlabeled: no coupling
Enables differentiation of 2nd TCA cycle turn, not possible with other labels.
Cultured mouse neurons, 13C NMR cell extracts.
13C NMR Spectroscopy Metabolic Flux Analysis Neuronal Metabolism

Positional 13C Enrichment for PEPC Activity

Using mixtures of positional 13C-labeled aspartic acid standards, including 1,2-13C2-aspartate, a GC-MS method was validated to determine fractional 13C enrichment (E13C) at each carbon position with high accuracy and precision. This method achieves an accuracy of < 1% and precision < 2.5% for E13C at each carbon of aspartate [1]. This level of precision is critical for differentiating between the activities of RUBISCO, PEPC, and the Calvin-Benson-Basham (CBB) cycle within a single molecule [1].

PEPC Positional Enrich.
Head-to-head
Accuracy
Supports position-specific 13C enrichment analysis, differentiates RUBISCO vs PEPC activity.
GC-MS validation in Synechocystis, 1,2-13C2-aspartate standard mixture.
Isotopic Purity
Data to verify
99 atom % 13C
High enrichment minimizes 12C background; essential for quantitative flux modeling.
Vendor specification review recommended.
M+2 Mass Shift
Method context
M+2 (2 Da increase)
Clear MS resolution for isotopomer distribution, calibrates GC-MS/MS fragmentation.
TBDMS-derivatized aspartate, tandem MS.
Pathway Sensitivity
Cross-study
M+2 isotopologue shifts with OXPHOS/PDH deficiency; total 13C enrichment obscures nuance
M+2 aspartate reports TCA cycle truncation, superior to bulk enrichment for mitochondrial studies.
Human fibroblast lines, LC-MS isotopologue analysis.
Photosynthesis Carbon Assimilation GC-MS Metabolomics

Isotopic Purity Benchmark for Tracer Studies

The commercial specification for L-Aspartic acid-1,2-13C2 is an isotopic purity of 99 atom % 13C . This high enrichment level minimizes the background signal from naturally abundant 12C isotopes, ensuring that the observed mass shift (M+2) and NMR signals are unequivocally derived from the labeled compound and not confounded by unlabeled isotopologues .

Isotopic Purity
Data to verify
99 atom % 13C
High enrichment minimizes 12C background; essential for quantitative flux modeling.
Vendor specification review recommended.
Stable Isotope Labeling Metabolomics Analytical Chemistry

M+2 Mass Shift for Metabolic Flux Analysis

The incorporation of two 13C atoms yields a defined mass shift of M+2 relative to unlabeled aspartate . This predictable shift is essential for developing and validating GC-MS/MS methods that deconvolute the complete positional isotopomer distribution of aspartate [1]. In such methods, 1,2-13C2-aspartate serves as a critical standard to calibrate fragmentation patterns and quantify the 16 possible isotopomers of aspartate [1].

M+2 Mass Shift
Method context
M+2 (2 Da increase)
Clear MS resolution for isotopomer distribution, calibrates GC-MS/MS fragmentation.
TBDMS-derivatized aspartate, tandem MS.
13C-MFA Tandem Mass Spectrometry Isotopomer Analysis

Metabolic Fate Tracing vs. Uniformly Labeled Aspartate

While uniformly labeled [U-13C4]aspartate is commonly used to trace total carbon incorporation, the 1,2-13C2 label provides superior resolution for pathway-specific analysis. Studies using [U-13C6]glucose or [U-13C5]glutamine as tracers demonstrate that the isotopologue distribution of aspartate, including the M+2 (1,2-13C2) species, is highly sensitive to alterations in oxidative phosphorylation (OXPHOS) and pyruvate dehydrogenase (PDH) activity in human fibroblasts [1]. The relative abundance of the M+2 aspartate isotopologue shifts significantly between control, OXPHOS-deficient, and PDH-deficient cell lines, a nuance that is obscured when only total 13C enrichment (from U-13C-labeled tracers) is measured [1].

Pathway Sensitivity
Cross-study
M+2 isotopologue shifts with OXPHOS/PDH deficiency; total 13C enrichment obscures nuance
M+2 aspartate reports TCA cycle truncation, superior to bulk enrichment for mitochondrial studies.
Human fibroblast lines, LC-MS isotopologue analysis.
Tracer Metabolomics Mitochondrial Dysfunction Cancer Metabolism

Key Application Scenarios for L-Aspartic acid-1,2-13C2


GC-MS/MS Calibration Standard for Isotopomer Analysis

Laboratories performing 13C-metabolic flux analysis (13C-MFA) require a validated standard to calibrate their GC-MS/MS instrumentation. L-Aspartic acid-1,2-13C2, with its known M+2 mass shift, serves as a critical standard for determining the complete positional isotopomer distribution of aspartate carbon atoms, as demonstrated in the development of accurate tandem MS methods [1].

Tracer for Photosynthetic Carbon Fixation Pathways

Researchers studying photosynthetic organisms, such as Synechocystis, utilize 1,2-13C2-aspartate as a key standard to validate methods for position-specific 13C enrichment analysis [2]. This application enables the precise quantification and differentiation of RUBISCO, PEPC, and CBB cycle activities from a single molecule, a capability that is unattainable with unlabeled or uniformly labeled aspartate [2].

NMR Probe for TCA Cycle Compartmentation

In neurobiology and cancer research, the 1,2-13C2 isotopomer of aspartate provides a unique NMR signature (1J1,2 = 50 Hz) that is diagnostic of oxaloacetate derived from a second turn of the TCA cycle [3]. This allows researchers to investigate mitochondrial compartmentation and heterogeneity in glutamate and glutamine metabolism, providing insights into neuronal function and disease states that cannot be obtained with other isotopic labels [3].

Isotopologue Assay Validation in Metabolic Disease Models

Research programs focused on mitochondrial dysfunction or cancer metabolism require analytical methods that can resolve the M+2 aspartate isotopologue, as its abundance is a sensitive indicator of TCA cycle alterations in conditions like OXPHOS and PDH deficiency [4]. The 1,2-13C2 standard is essential for the development and validation of the LC-MS or GC-MS assays used to quantify this critical isotopologue in human cell lines and tissue samples [4].

Application
Selection Property
Validation Focus
GC-MS/MS isotopomer calibration
Defined M+2 mass shift
Isotopologue distribution method validation
Photosynthetic carbon fixation tracer
Position-specific 13C enrichment standard
PEPC, RUBISCO activity quantification
NMR probe for TCA compartmentation
Unique 1J1,2 = 50 Hz coupling
Second TCA cycle turn differentiation
Mitochondrial dysfunction / cancer metabolism assay validation
M+2 isotopologue resolution
TCA cycle truncation monitoring
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